
4-bromo-1-methyl-1H-imidazole-2-carboxylic acid
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Overview
Description
4-bromo-1-methyl-1H-imidazole-2-carboxylic acid is a heterocyclic organic compound that features a bromine atom, a methyl group, and a carboxylic acid functional group attached to an imidazole ring. Imidazoles are an important class of compounds in organic chemistry due to their presence in many biologically active molecules and their utility in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-methyl-1H-imidazole-2-carboxylic acid can be achieved through several methods. One common approach involves the bromination of 1-methyl-1H-imidazole-2-carboxylic acid using bromine or N-bromosuccinimide (NBS) under controlled conditions . Another method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination reactions using bromine or NBS. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may also involve purification steps such as recrystallization or chromatography to remove impurities .
Chemical Reactions Analysis
Types of Reactions
4-bromo-1-methyl-1H-imidazole-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding imidazole N-oxides or reduction to remove the bromine atom.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Bromination: Bromine or NBS in the presence of a solvent like acetonitrile or dichloromethane.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Products: Various substituted imidazoles depending on the nucleophile used.
Oxidation Products: Imidazole N-oxides.
Reduction Products: De-brominated imidazoles.
Scientific Research Applications
4-bromo-1-methyl-1H-imidazole-2-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-bromo-1-methyl-1H-imidazole-2-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through its functional groups. The bromine atom and carboxylic acid group can form hydrogen bonds and other interactions with target molecules, influencing their activity .
Comparison with Similar Compounds
Similar Compounds
1-methyl-1H-imidazole-2-carboxylic acid: Lacks the bromine atom, making it less reactive in substitution reactions.
4-bromo-1H-imidazole-2-carboxylic acid: Lacks the methyl group, which may affect its steric properties and reactivity.
4-bromo-1-methyl-1H-imidazole-5-carboxylic acid: Has the carboxylic acid group at a different position, which can influence its chemical behavior.
Uniqueness
4-bromo-1-methyl-1H-imidazole-2-carboxylic acid is unique due to the presence of both a bromine atom and a carboxylic acid group on the imidazole ring. This combination of functional groups provides a versatile platform for various chemical reactions and potential biological activities .
Biological Activity
4-Bromo-1-methyl-1H-imidazole-2-carboxylic acid is a heterocyclic compound with significant biological activity, particularly in the fields of pharmacology and biochemistry. This article explores its biochemical properties, cellular effects, molecular mechanisms, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a bromo substituent at the fourth position and a carboxylic acid functional group at the second position of the imidazole ring. Its molecular formula is C6H6BrN2O2, with a molecular weight of 219.04 g/mol. The presence of the bromine atom enhances its reactivity, which is crucial for its biological interactions.
This compound interacts with various enzymes and proteins, modulating their activities. Key biochemical properties include:
- Enzyme Inhibition : It acts as an inhibitor for certain enzymes, which can influence metabolic pathways.
- Ligand Binding : The compound can bind to active sites on enzymes, affecting their functionality through hydrogen bonding and halogen interactions.
Cellular Effects
The compound exhibits a range of cellular effects:
- Antibacterial and Antifungal Activity : Studies indicate that it possesses antibacterial and antifungal properties, making it a candidate for pharmaceutical applications.
- Modulation of Cell Signaling : It can alter cell signaling pathways by inhibiting specific kinases, leading to changes in phosphorylation states of target proteins.
The molecular mechanism involves several interactions at the atomic level:
- Binding Interactions : The compound can interact with critical amino acid residues in proteins, influencing their activity. For instance, it may form hydrogen bonds with residues in enzyme active sites .
- Gene Expression Modulation : It has been shown to affect gene expression by interacting with transcription factors, thereby influencing the transcriptional activity of target genes .
Table 1: Summary of Biological Activities
Activity Type | Description |
---|---|
Antibacterial | Exhibits activity against various bacterial strains. |
Antifungal | Shows effectiveness against certain fungal pathogens. |
Enzyme Inhibition | Inhibits specific enzymes related to metabolic processes. |
Gene Regulation | Modulates expression of genes involved in metabolic pathways. |
Case Study: Antiviral Activity
In a recent study, derivatives of imidazole compounds were tested for their antiviral properties against HIV-1 integrase (IN). The results indicated that compounds similar to this compound showed significant inhibition rates exceeding 50% against IN-LEDGF/p75 interactions, suggesting potential therapeutic applications in antiviral treatments .
Applications in Scientific Research
This compound is utilized in various fields:
- Pharmaceutical Development : Investigated for its potential as an antimicrobial and anticancer agent.
- Biochemical Assays : Used as a ligand in enzyme inhibition studies.
- Material Science : Explored for applications in developing novel materials and catalysts.
Q & A
Q. Basic: What are the common synthetic routes for 4-bromo-1-methyl-1H-imidazole-2-carboxylic acid?
Methodological Answer:
The compound is typically synthesized via esterification and subsequent functionalization. A reported method involves:
Methyl ester formation : Bromination of 1-methyl-1H-imidazole-2-carboxylic acid methyl ester under optimized conditions (e.g., using PBr₃ or NBS).
Amidation : Reaction of the methyl ester (CAS 864076-05-1) with ammonia in methanol at 20°C for 16 hours, yielding this compound amide with 100% conversion .
Key Data :
Step | Reagents/Conditions | Yield | Purification |
---|---|---|---|
Ester synthesis | PBr₃, DCM, reflux | 68% | Silica gel column (DCM/MeOH=60:1) |
Amidation | NH₃/MeOH, 20°C, 16h | 100% | Evaporation |
Q. Basic: How is this compound characterized structurally?
Methodological Answer :
Characterization relies on NMR, LC-MS, and FTIR :
- ¹H NMR (300 MHz, CDCl₃): δ 7.02 (s, 1H, imidazole-H), 4.00 (s, 3H, N-CH₃), 3.93 (s, 3H, COOCH₃) .
- LC-MS : Observed [M+1]⁺ peaks at m/z 219/221 (C₆H₇BrN₂O₂) .
- FTIR : Confirm carboxylic acid (1700–1680 cm⁻¹) and imidazole ring (1611 cm⁻¹) stretches.
Q. Advanced: How can conflicting NMR data for derivatives be resolved using computational modeling?
Methodological Answer :
Discrepancies in NMR shifts (e.g., unexpected splitting or δ values) can arise from tautomerism or solvent effects. To resolve:
DFT Calculations : Use Gaussian or ORCA to model molecular geometries and predict chemical shifts. Compare with experimental data.
Solvent Modeling : Apply polarizable continuum models (PCM) to account for solvent effects.
Validation : Cross-reference with crystallographic data from tools like ORTEP-3 or WinGX to confirm spatial arrangements .
Q. Advanced: What strategies optimize regioselective bromination in imidazole derivatives?
Methodological Answer :
Regioselectivity in bromination depends on:
- Electrophilic directing groups : The carboxylic acid group at C2 directs bromination to C4 via resonance stabilization.
- Reagent choice : N-Bromosuccinimide (NBS) in DMF favors C4 bromination over radical pathways.
- Temperature control : Lower temperatures (0–5°C) minimize side reactions (e.g., di-bromination) .
Q. Basic: What safety protocols are critical when handling brominated imidazoles?
Methodological Answer :
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts.
- Waste disposal : Segregate halogenated waste for incineration or specialized treatment .
Q. Advanced: How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?
Methodological Answer :
The C-Br bond enables:
Suzuki-Miyaura Coupling : Pd-catalyzed coupling with aryl boronic acids to form biaryl imidazoles.
Buchwald-Hartwig Amination : Substitution with amines under Pd/Xantphos catalysis.
Key Considerations :
- Catalyst selection : Pd(OAc)₂ with SPhos ligand enhances efficiency.
- Solvent optimization : Use toluene/DMF mixtures for solubility and stability of intermediates .
Q. Advanced: How can stability issues (e.g., hydrolysis) of the carboxylic acid group be mitigated during storage?
Methodological Answer :
- Lyophilization : Store as a lyophilized powder under inert gas (N₂/Ar) to prevent hydrolysis.
- pH control : Buffer solutions (pH 4–6) stabilize the carboxylic acid form.
- Moisture-free environments : Use desiccants (e.g., silica gel) in storage containers .
Q. Basic: What are the primary applications of this compound in medicinal chemistry?
Methodological Answer :
- Enzyme inhibition : The imidazole core chelates metal ions (e.g., Zn²⁺) in enzyme active sites, useful for designing metalloprotease inhibitors.
- Pharmacophore modification : The bromine atom enhances lipophilicity, improving blood-brain barrier penetration in CNS-targeted drugs .
Q. Advanced: What computational tools predict the compound’s ADMET properties?
Methodological Answer :
- ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate:
- Absorption : High Caco-2 permeability due to logP ~1.5.
- Toxicity : Low Ames test risk but potential hepatotoxicity (flagged via ProTox-II).
- Docking Studies : AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., EGFR kinase) .
Q. Advanced: How can cyclization reactions be leveraged to synthesize fused imidazole heterocycles?
Methodological Answer :
Properties
IUPAC Name |
4-bromo-1-methylimidazole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2O2/c1-8-2-3(6)7-4(8)5(9)10/h2H,1H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCILOLXXRCFJFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1C(=O)O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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